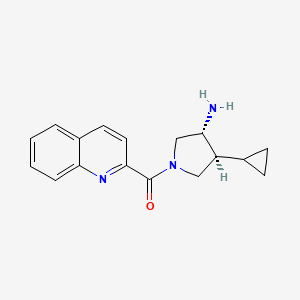
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as Nifurtimox, is an anti-parasitic drug that is used to treat Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This drug was first synthesized in the 1960s and has since been used as a primary treatment for Chagas disease in many countries.
Mecanismo De Acción
The exact mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione generates reactive oxygen species (ROS) that cause oxidative damage to the parasite's DNA, leading to its death. The drug also inhibits the activity of the parasite's electron transport chain, which is essential for its survival.
Biochemical and Physiological Effects:
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects on the human body. It has been reported to cause oxidative stress, which can lead to DNA damage and cell death. It can also cause mitochondrial dysfunction, which can lead to apoptosis or programmed cell death. 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have immunosuppressive effects, which can lead to increased susceptibility to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also a potent anti-parasitic drug, making it a useful tool for studying parasitic diseases. However, 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several limitations. It is highly toxic and can cause severe side effects in humans. Therefore, caution must be exercised when handling and using this drug in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Further studies are also needed to fully understand the mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione and to develop safer and more effective drugs for the treatment of Chagas disease.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisatin with 2-amino-5-chloropyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in its pure form.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In addition, recent studies have shown that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has anti-cancer properties and can be used to treat various types of cancer. It has also been studied for its potential use in the treatment of other parasitic diseases such as leishmaniasis and malaria.
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-1-4-11(15-6-7)16-12(18)9-3-2-8(17(20)21)5-10(9)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDXSFYUWDXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![2-(2-methoxyethyl)-9-[(3-methoxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684226.png)
![(3R*,4R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B5684233.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684255.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)